molecular formula C19H21N3O3 B7096730 N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide

N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide

Cat. No.: B7096730
M. Wt: 339.4 g/mol
InChI Key: ITIUVFPQZXKFKF-UHFFFAOYSA-N
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Description

N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide is a complex organic compound that features both an amide and a morpholine group

Properties

IUPAC Name

N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-14-20-16-5-3-6-17(12-16)21-19(24)18-7-2-1-4-15(18)13-22-8-10-25-11-9-22/h1-7,12,14H,8-11,13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIUVFPQZXKFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-bromobenzoyl chloride with aniline in the presence of a base such as triethylamine.

    Introduction of the Morpholine Group: The next step involves the nucleophilic substitution of the bromine atom with morpholine, facilitated by a palladium-catalyzed coupling reaction.

    Formylation of the Phenyl Group: The final step involves the formylation of the phenyl group using formic acid and a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 3-carboxyphenyl-2-(morpholin-4-ylmethyl)benzamide.

    Reduction: N-(3-aminophenyl)-2-(morpholin-4-ylmethyl)benzamide.

    Substitution: N-(3-nitrophenyl)-2-(morpholin-4-ylmethyl)benzamide.

Scientific Research Applications

N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminophenyl)-2-(morpholin-4-ylmethyl)benzamide: Similar structure but with an amine group instead of a formamide group.

    N-(3-nitrophenyl)-2-(morpholin-4-ylmethyl)benzamide: Similar structure but with a nitro group instead of a formamide group.

Uniqueness

N-(3-formamidophenyl)-2-(morpholin-4-ylmethyl)benzamide is unique due to the presence of both a formamide and a morpholine group, which can confer specific chemical and biological properties not found in similar compounds.

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